molecular formula C18H23N3O2S B2565573 Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate CAS No. 688355-12-6

Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate

Cat. No. B2565573
M. Wt: 345.46
InChI Key: BBHWFDJHUPGJNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives like “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” often involves various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

Quinazoline derivatives have been the subject of many chemical reaction studies. The most popular approaches for synthesizing thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Quinazolinone Derivatives from Streptomyces Isolates

Quinazolin-4-one derivatives, including ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate, have been isolated from Streptomyces sp. isolate GW23/1540. These compounds were studied for their activity against various microalgae, fungi, yeast, and bacteria, although they showed no significant activity against these organisms (Maskey et al., 2004).

Synthesis and Crystal Structure

The synthesis and crystal structure of similar quinazoline compounds have been studied, providing insights into the structural properties of these molecules. This research contributes to understanding the chemical behavior and potential applications of quinazolinone derivatives in scientific research (Tulyasheva et al., 2005).

Synthesis and Pharmacological Study

Though focused on pharmacological aspects, this study involves the synthesis of quinazolinone derivatives, which contributes to the broader understanding of their chemical synthesis and potential applications in various fields, excluding specific drug-related applications (Daidone et al., 1994).

Synthesis of New Quinazolinone Compounds

The synthesis of new compounds containing the quinazolinone nucleus highlights the ongoing research into expanding the chemical diversity and potential applications of these molecules in scientific research (Saad-Aldeen & Al-iraqi, 2020).

Reactions with Ethoxymethylenemalonic Acid Derivatives

Research on the reactions of quinazoline compounds with various derivatives provides valuable information on the chemical reactivity and potential for creating new derivatives with diverse scientific applications (Deady et al., 1989).

Synthesis, Characterization, and Biological Activity

Though centered on biological activity, the synthesis and characterization of new quinazolinone derivatives contribute to the understanding of their chemistry and potential applications in various scientific fields (El-Shenawy, 2017).

Microwave Assisted Synthesis and Molecular Docking Studies

This study provides insights into the synthesis of quinazolinone derivatives using microwave assistance, which could be relevant for various scientific applications beyond its pharmacological focus (Attimarad et al., 2017).

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine continue to be explored . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate”, as a quinazoline derivative, may also have potential for future research and applications.

properties

IUPAC Name

ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-16(22)12-24-18-20-15-11-7-6-10-14(15)17(21-18)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHWFDJHUPGJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate

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